2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
2-(4-Ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core linked to a 4-ethoxyphenylacetamide moiety and a 2-methylphenyl substituent. The 4-ethoxyphenyl group may enhance lipophilicity and metabolic stability, while the 2-methylphenyl substituent could influence steric interactions in target binding .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-3-27-17-10-8-16(9-11-17)12-21(26)23-22-18-13-28-14-19(18)24-25(22)20-7-5-4-6-15(20)2/h4-11H,3,12-14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQWKDOJRWJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps. One common approach is the condensation of 4-ethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thioglycolic acid to yield the thienopyrazole core. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienopyrazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or nitro groups.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Thieno[3,4-c]pyrazole Derivatives
- 2-(6-Bromo-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 1282118-58-4): Structural Differences: Replaces the 2-methylphenyl group with a bromoindole moiety. Molecular Weight: 391.3 g/mol (vs. ~407 g/mol for the target compound, estimated based on formula C₂₁H₂₁N₃O₂S).
- European Patent Compound (Thieno[3,4-c]pyrrole Derivative): Structural Differences: Contains a pyrrole ring fused to thiophene, with ethoxy-methoxyphenyl and methylsulfonyl substituents. Implications: The sulfonyl group may enhance hydrogen-bonding interactions, while the fused pyrrole could modify pharmacokinetic properties .
Acetamide Derivatives with Aromatic Substituents
- N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A): Structural Differences: Features a thiazolidinone ring instead of thienopyrazole. Implications: Exists as a tautomeric mixture (1:1 ratio of imino and amino forms), which may affect stability and bioavailability compared to the non-tautomeric target compound .
- 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e): Structural Differences: Incorporates a triazole-pyrimidine scaffold. Implications: The triazole ring may improve metabolic resistance, while the pyridinyl group could enhance target selectivity .
Anti-Exudative Acetamides
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives: Structural Differences: Includes a furan-triazole system. Implications: Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg).
Physicochemical Data Comparison
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide, and how can reaction conditions be optimized for higher yield?
- The synthesis involves multi-step reactions, starting with cyclization to form the thieno[3,4-c]pyrazole core, followed by substitution reactions to introduce the 2-methylphenyl and 4-ethoxyphenylacetamide groups. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., ethoxyphenyl methylene at δ 4.1–4.3 ppm, pyrazole protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected m/z ~448.18) .
- IR spectroscopy : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
Q. How can initial biological activity screening be designed to assess the compound’s therapeutic potential?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases at 1–100 µM concentrations using fluorescence-based assays .
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Control compounds : Include structurally similar analogs (e.g., chloro- or fluorophenyl derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted when varying substituents on the thieno[3,4-c]pyrazole core?
- Systematic substitution : Replace 2-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and compare bioactivity .
- Computational modeling : Use DFT calculations to correlate substituent electronic effects with binding affinity to targets like EGFR .
- Data analysis : Apply multivariate regression to link structural descriptors (e.g., Hammett σ) with IC50 values .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Meta-analysis : Compare datasets from analogous compounds (e.g., thieno[3,4-c]pyrazoles with 4-ethoxyphenyl groups) to identify trends .
- Experimental replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) to confirm mechanisms .
Q. How can molecular docking simulations predict the compound’s interaction with biological targets?
- Target selection : Prioritize proteins with known binding to thienopyrazoles (e.g., COX-2, PI3K) .
- Docking workflow :
Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian 16) .
Use AutoDock Vina to simulate binding poses in the target’s active site .
Validate with MD simulations (AMBER) to assess stability of key interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
Q. What methodologies enable regioselective modifications of the thieno[3,4-c]pyrazole scaffold?
- Directing groups : Install temporary protecting groups (e.g., Boc on the pyrazole nitrogen) to steer electrophilic substitutions to the 4-position .
- Metal-catalyzed reactions : Use Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for selective arylations at the 2-position .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired regioisomers .
Interdisciplinary Applications
Q. How can this compound be applied in materials science beyond medicinal chemistry?
- Organic electronics : Incorporate into π-conjugated polymers for thin-film transistors; measure charge mobility via FET configurations .
- Photocatalysts : Test visible-light absorption (UV-Vis spectra ~450 nm) and redox activity in H2O-splitting assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
